Decafluorobiphenyl: A Comprehensive Technical Guide
Decafluorobiphenyl: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decafluorobiphenyl (DFBP) is a fully fluorinated aromatic compound that has garnered significant interest in various scientific and industrial fields. Its unique chemical and physical properties, stemming from the complete substitution of hydrogen with fluorine atoms on the biphenyl (B1667301) scaffold, render it a valuable material in electronics, polymer science, and as a specialized solvent. This technical guide provides an in-depth overview of the core chemical and physical properties of decafluorobiphenyl, supported by available experimental data and methodologies.
Chemical and Physical Properties
The key chemical and physical properties of decafluorobiphenyl are summarized in the tables below for easy reference and comparison.
Table 1: General and Chemical Properties of Decafluorobiphenyl
| Property | Value | Reference(s) |
| Chemical Name | 1,1'-Biphenyl, 2,2',3,3',4,4',5,5',6,6'-decafluoro- | [1][2] |
| Synonyms | Perfluorobiphenyl, Perfluorodiphenyl | [1][3][4] |
| CAS Number | 434-90-2 | [3][4] |
| Molecular Formula | C₁₂F₁₀ | [1][3][4] |
| Molecular Weight | 334.11 g/mol | [1][4] |
| Appearance | White crystalline powder/crystals | [3] |
| Purity | ≥ 98% (GC) | [3] |
| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | [2] |
Table 2: Physical Properties of Decafluorobiphenyl
| Property | Value | Reference(s) |
| Melting Point | 68-72 °C (lit.) | [3][5] |
| Boiling Point | 206 °C (lit.) | [2][5] |
| 92 °C at 10 mmHg (lit.) | [3] | |
| Density | 1.78 g/cm³ (lit.) | [3] |
| 1.785 g/cm³ | [2] | |
| Solubility | Insoluble in water. Slightly soluble in Chloroform and Methanol. | [2] |
| Vapor Pressure | 0.000384 mmHg at 25°C | [6] |
| Refractive Index | 1.3170 (estimate) | [2] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of decafluorobiphenyl.
Table 3: Spectroscopic Data for Decafluorobiphenyl
| Technique | Key Information | Reference(s) |
| ¹³C NMR | Spectra available from commercial suppliers and databases. | [1][7] |
| ¹⁹F NMR | Spectra available from commercial suppliers and databases. | [1][8] |
| Mass Spectrometry (GC-MS) | Molecular ion peak at m/z 334. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra available, often acquired using capillary cell (melt) or ATR techniques. | [1] |
| Raman Spectroscopy | FT-Raman spectra available. | [1] |
Experimental Protocols
Detailed experimental protocols for the determination of the above properties are often specific to the reporting laboratory. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point of decafluorobiphenyl is typically determined using a capillary melting point apparatus.
Methodology:
-
A small amount of finely ground decafluorobiphenyl is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.
Boiling Point Determination
The boiling point is determined at atmospheric or reduced pressure.
Methodology:
-
A sample of decafluorobiphenyl is placed in a distillation flask.
-
The flask is heated, and the temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded.
-
For measurements at reduced pressure, a vacuum pump is connected to the apparatus.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of decafluorobiphenyl is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer is used to acquire ¹⁹F and ¹³C NMR spectra.
Infrared (IR) Spectroscopy:
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
Sample Preparation (Melt): A thin film of the molten compound is prepared between two IR-transparent plates (e.g., KBr).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of decafluorobiphenyl in a suitable solvent (e.g., hexane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for detection.
Synthesis of Decafluorobiphenyl
Decafluorobiphenyl can be synthesized through several methods, with the Ullmann reaction being a classical approach.
Ullmann Reaction
The Ullmann reaction involves the copper-mediated coupling of aryl halides. For decafluorobiphenyl, this typically involves the coupling of pentafluorobromobenzene or pentafluoroiodobenzene.
Generalized Protocol:
-
Activated copper powder is prepared.
-
Pentafluorohalobenzene is heated with the activated copper powder, often in a high-boiling solvent like dimethylformamide (DMF) or without a solvent at high temperatures.
-
The reaction mixture is heated for several hours.
-
After cooling, the product is extracted with an organic solvent.
-
The crude product is purified, typically by recrystallization or sublimation, to yield decafluorobiphenyl.
Applications
Decafluorobiphenyl's high thermal stability, chemical inertness, and dielectric properties make it suitable for a range of applications:
-
Electronics: Used as a dielectric fluid in high-voltage capacitors and transformers.[3]
-
Polymer Science: Serves as a monomer or precursor in the synthesis of specialty fluoropolymers.[3]
-
Solvent: Employed as a high-temperature, non-reactive solvent for chemical reactions.[3]
-
Research: Utilized as a standard in analytical techniques like gas chromatography and in studies of fluorinated materials.[3]
Safety and Handling
Decafluorobiphenyl is considered to be an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[2]
Logical Relationships and Workflows
Experimental Workflow for Characterization of Decafluorobiphenyl
Caption: General experimental workflow for the synthesis and characterization of decafluorobiphenyl.
Signaling Pathways
There is no available scientific literature describing the involvement of decafluorobiphenyl in biological signaling pathways. Its primary applications are in materials science and electronics, and it is not typically studied in a biological context. Therefore, a diagram of signaling pathways is not applicable.
References
- 1. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. mt.com [mt.com]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. ou.edu [ou.edu]
- 8. youtube.com [youtube.com]
